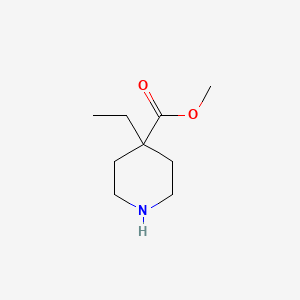

Methyl 4-ethylpiperidine-4-carboxylate

Description

Methyl 4-ethylpiperidine-4-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with an ethyl group and a methyl ester substituent at the 4-position. Piperidine derivatives are frequently explored for their roles in drug discovery, particularly in antibacterial and antitumor applications .

This compound hydrochloride is listed as a discontinued product by CymitQuimica, suggesting prior use in specialized chemical applications .

Properties

IUPAC Name |

methyl 4-ethylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOLFCBKTYCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-ethylpiperidine-4-carboxylate is characterized by its piperidine ring structure, which is a six-membered heterocyclic compound containing one nitrogen atom. The carboxylate group contributes to its reactivity, making it suitable for various chemical transformations. Its molecular formula is , and it has been studied for its potential therapeutic applications.

Pharmaceutical Applications

- Kv1.3 Channel Blockers : MEPC has been investigated as a potential Kv1.3 channel blocker, which is relevant in the treatment of autoimmune diseases and neuroinflammatory conditions. Studies have shown that analogues of piperidine compounds can effectively inhibit Kv1.3 channels, providing a basis for developing new therapeutic agents for conditions like multiple sclerosis and rheumatoid arthritis .

- Antiviral Agents : Research indicates that piperidine derivatives, including MEPC, exhibit inhibitory activity against viral proteases, such as the papain-like protease from SARS-CoV. These compounds have shown promise in preclinical evaluations as potential antiviral drugs against COVID-19 and other coronaviruses .

- Therapeutic Compounds : MEPC is also being explored in the synthesis of various therapeutic compounds, including those targeting chronic obstructive pulmonary disease (COPD). Its derivatives have been incorporated into formulations aimed at improving respiratory function in patients suffering from this condition .

Synthesis and Derivatives

The synthesis of MEPC typically involves the reaction of ethyl isonipecotate with appropriate reagents to form the desired ester. This process can be optimized using different solvents and reaction conditions to enhance yield and purity . The compound serves as a precursor for synthesizing various derivatives with tailored biological activities.

Case Studies

- Study on Autoimmune Disorders : In a notable study, MEPC derivatives were evaluated for their ability to modulate immune responses in models of experimental autoimmune encephalomyelitis (EAE). The results indicated that these compounds could significantly reduce disease severity by inhibiting specific ion channels involved in T-cell activation .

- Antiviral Research : Another study focused on the antiviral properties of piperidine-based compounds, including MEPC. The findings highlighted their effectiveness against SARS-CoV proteases, suggesting that these compounds could be developed into broad-spectrum antiviral therapies .

Data Table: Applications of this compound

Mechanism of Action

The mechanism by which Methyl 4-ethylpiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Impact :

- Aliphatic vs.

- Ester Group Variation : Methyl esters (e.g., this compound) typically exhibit higher volatility and lower molecular weight than ethyl esters (e.g., Ethyl 4-methylpiperidine-4-carboxylate), affecting solubility and reactivity .

Physicochemical Properties (Inferred)

While explicit data are unavailable, trends can be inferred:

- Solubility: Hydrochloride salts (e.g., Ethyl 4-methylpiperidine-4-carboxylate hydrochloride) likely exhibit higher water solubility than non-ionic esters due to salt formation .

- Boiling Points : Ethyl esters generally have higher boiling points than methyl esters due to increased molecular weight .

- Conformational Stability : The 4-ethyl substituent may induce greater ring puckering compared to smaller groups (e.g., methyl), altering binding affinities in biological systems .

Biological Activity

Methyl 4-ethylpiperidine-4-carboxylate is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with an ethyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

This compound exhibits properties typical of piperidine derivatives, including the ability to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anticancer Effects

The compound has also been evaluated for its anticancer properties . Studies have reported that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways . Notably, it has shown efficacy against certain types of tumors, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It has been suggested that this compound can bind to receptors that mediate inflammatory responses, potentially modulating immune function .

Study on Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Activity

In another study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed using human breast cancer cell lines. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours, indicating significant cytotoxic effects . The underlying mechanism was linked to the activation of the intrinsic apoptotic pathway.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Broad-spectrum activity |

| Ethyl 4-Piperidinecarboxylate | Low | Moderate | Less effective than methyl variant |

| Piperidine | None | Low | Basic structure without modifications |

Preparation Methods

Sodium Hydride Mediated Cyclization Method

One of the most efficient and high-yielding methods reported involves the use of sodium hydride (NaH) to facilitate a one-step cyclization reaction. This approach is detailed in a 2009 patent describing the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylates, which can be adapted for methyl esters by substituting methyl acetoacetate as a key reagent.

Procedure Summary:

- Sodium hydride (1.32 g, 0.044 mol, 80% purity) is washed with anhydrous tetrahydrofuran (THF) and suspended in 80 mL of anhydrous THF.

- Methyl acetoacetate (6.87 g, 0.053 mol) dissolved in 40 mL anhydrous THF is added dropwise under magnetic stirring.

- The mixture is refluxed for 20 minutes to form methyl acetoacetate sodium salt.

- N-benzenesulfonyl diethanolamine (10.5 g, 0.020 mol) is then added, and the reaction continues under reflux for approximately 12 hours.

- Upon cooling, the reaction mixture clarifies and precipitates a light-yellow solid.

- The product is isolated by filtration, solvent removal, and extraction with ethyl acetate.

- Final purification by silica gel chromatography yields the pure N-benzenesulfonyl-4-ethanoyl-4-piperidine ethyl formate derivative with a 75% yield.

- Crystallization from ethyl acetate and sherwood oil affords white needle-like crystals with melting point 51-52 °C.

This method is notable for its simplicity, operational ease, and relatively high yield, making it suitable for both laboratory and industrial scale synthesis.

Esterification of Isonipecotic Acid Derivatives

Another well-documented method involves the esterification of isonipecotic acid (piperidine-4-carboxylic acid) with methanol or ethanol in the presence of thionyl chloride, which acts as a dehydrating agent to facilitate ester formation.

Procedure Summary:

- Isonipecotic acid (1.29 g, 10 mmol) is dissolved in absolute ethanol (50 mL).

- The solution is cooled to 0 °C, and thionyl chloride (2.91 mL, 40 mmol) is added dropwise.

- The mixture is stirred and refluxed for 48 hours.

- After solvent removal under reduced pressure, the residue is dissolved in ethyl acetate and washed with 10% sodium hydroxide solution.

- The organic phase is dried over anhydrous sodium sulfate and concentrated to yield ethyl 4-piperidinecarboxylate as a clear oil with a 94% yield.

Although this method specifically describes ethyl esters, it can be adapted for methyl esters by substituting methanol for ethanol. This approach is straightforward and provides high yields, suitable for preparing the ester group on the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

A traditional approach to preparing substituted piperidine carboxylates is catalytic hydrogenation of pyridine derivatives bearing the desired substituents. However, this method often requires high pressure and temperature conditions, which can limit scalability and operational simplicity.

The patent describes overcoming these limitations by using a one-step cyclization instead of direct hydrogenation, improving yield and reducing harsh conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sodium Hydride Mediated Cyclization | NaH, methyl acetoacetate, N-benzenesulfonyl diethanolamine, THF, reflux | 75 | High yield, simple operation, scalable | Requires handling NaH (reactive) |

| Esterification of Isonipecotic Acid | Isonipecotic acid, methanol/ethanol, thionyl chloride, reflux 48 h | 94 | High yield, straightforward | Long reaction time, uses corrosive SOCl2 |

| Catalytic Hydrogenation of Pyridine | Pyridine derivatives, catalytic hydrogenation, high pressure/temperature | Variable | Direct route to piperidines | Harsh conditions, lower yield |

Research Findings and Notes

- The sodium hydride mediated cyclization method offers a significant improvement over traditional catalytic hydrogenation by reducing reaction severity and improving yield, making it preferable for industrial applications.

- Esterification using thionyl chloride is a classical and reliable method for preparing piperidine carboxylate esters, with the advantage of high purity and yield but requires extended reflux and handling of corrosive reagents.

- The choice of method depends on the available starting materials, desired scale, and operational safety considerations.

- Purification typically involves solvent extraction, drying with anhydrous sodium sulfate, and chromatographic techniques to ensure high purity of the final methyl 4-ethylpiperidine-4-carboxylate.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-ethylpiperidine-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step processes such as:

- Alkylation of piperidine derivatives : Introducing the ethyl group at the 4-position via nucleophilic substitution using ethyl halides under inert atmospheres (e.g., nitrogen) .

- Esterification : Reaction of the intermediate carboxylic acid with methanol in the presence of catalytic sulfuric acid .

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol/methanol are optimal for esterification .

- Temperature Control : Alkylation proceeds optimally at 60–80°C, whereas esterification requires reflux conditions .

- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity .

Q. How is the structural conformation of this compound analyzed, particularly regarding ring puckering and stereochemistry?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion, with amplitude (θ) and phase angle (φ) calculated from atomic coordinates .

- NMR Spectroscopy : - and -NMR detect diastereotopic protons and confirm substituent orientation .

Q. Example Data :

| Parameter | Value (Å/°) | Method |

|---|---|---|

| C4-Cethyl bond | 1.54 | X-ray |

| Puckering Amplitude | 0.42 | Cremer-Pople |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm ester (C=O stretch ~1720 cm) and piperidine ring (C-N stretch ~1250 cm) functionalities .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 201.136) and fragmentation patterns .

- 2D NMR (COSY, HSQC) : Assign coupling between protons and carbons, resolving overlaps in complex regions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors) based on analogs like meperidine .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. Example Findings :

| Derivative | ΔG (kcal/mol) | Target |

|---|---|---|

| 4-Ethyl analog | -9.2 | μ-opioid |

| 4-Methyl analog | -8.5 | μ-opioid |

Q. What strategies resolve contradictions in crystallographic data for piperidine derivatives like this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder Modeling : Split occupancies for flexible ethyl groups using PART instructions in SHELX .

- Validation Tools : Check R and Ramachandran plots via Phenix.Validate .

Case Study : A 4-ethylpiperidine derivative showed 10% twinning; refinement with TWIN/BASF reduced R from 0.12 to 0.08 .

Q. How do reaction conditions impact the stereoselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ (R)-BINOL-derived phosphoric acids to induce enantioselectivity (>90% ee) .

- Solvent Effects : Dichloromethane favors axial ethyl group addition, while THF promotes equatorial .

- Temperature : Lower temps (-20°C) stabilize transition states, enhancing diastereomeric excess (d.e. > 85%) .

Q. What in vitro assays evaluate the neuroprotective potential of this compound analogs?

Methodological Answer:

Q. Example Results :

| Compound | Cell Viability (%) | ROS Reduction (%) |

|---|---|---|

| 4-Ethyl derivative | 82 ± 3 | 65 ± 5 |

| Control (No drug) | 45 ± 4 | 0 |

Q. How are structure-activity relationships (SARs) derived for this compound in opioid receptor binding?

Methodological Answer:

- Analog Synthesis : Replace ethyl with isopropyl, phenyl, or amino groups .

- Radioligand Binding Assays : Measure K values using [H]-naloxone in HEK293 cells expressing μ-opioid receptors .

- Pharmacophore Mapping : Identify critical H-bond acceptors (ester carbonyl) and hydrophobic regions (ethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.